molecular formula C13H20N4 B11786268 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine

Katalognummer: B11786268
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: ZJNBFODVSDFLOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine and cyclopropyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.

Uniqueness

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the cyclopropyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets.

Eigenschaften

Molekularformel

C13H20N4

Molekulargewicht

232.32 g/mol

IUPAC-Name

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N4/c1-2-11-7-12(17-6-5-10(14)8-17)16-13(15-11)9-3-4-9/h7,9-10H,2-6,8,14H2,1H3

InChI-Schlüssel

ZJNBFODVSDFLOJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCC(C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.